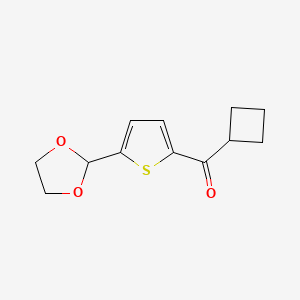

Cyclobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Description

Cyclobutyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone is a thiophene-derived compound featuring a cyclobutyl group attached to a ketone moiety and a 1,3-dioxolane-protected aldehyde (or its equivalent) at the 5-position of the thienyl ring. This compound is cataloged by CymitQuimica (Ref: 10-F202394) but is currently listed as discontinued, suggesting its primary use as a research intermediate or specialized synthetic building block . Its structure combines the electron-rich thiophene ring with a strained cyclobutyl group, which may influence its reactivity and physical properties compared to similar derivatives.

Properties

IUPAC Name |

cyclobutyl-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3S/c13-11(8-2-1-3-8)9-4-5-10(16-9)12-14-6-7-15-12/h4-5,8,12H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOQIFQQAAFKLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641896 | |

| Record name | Cyclobutyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-52-6 | |

| Record name | Cyclobutyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the 1,3-Dioxolane Ring

The 1,3-dioxolane ring is typically synthesized via acetalization or ketalization reactions. This involves the reaction of aldehydes or ketones with ethylene glycol under acidic catalysis:

-

- Acid catalyst: p-toluenesulfonic acid or other strong acid catalysts

- Solvent: Often toluene or dichloromethane

- Temperature: Reflux conditions with azeotropic removal of water to drive equilibrium toward acetal formation

Mechanism:

The carbonyl compound reacts with ethylene glycol, forming a cyclic acetal (1,3-dioxolane) by nucleophilic addition and subsequent dehydration.

This step is crucial to introduce the 1,3-dioxolane moiety which stabilizes the molecule and imparts unique chemical properties.

Synthesis of the 5-(1,3-dioxolan-2-yl)-2-thienyl Ketone Core

The thienyl ketone moiety is generally introduced via Friedel-Crafts acylation of thiophene derivatives:

-

- React thiophene or substituted thiophene bearing the dioxolane ring with an acyl chloride or acid anhydride.

- Catalyst: Lewis acid such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).

- Solvent: Dichloromethane or carbon disulfide.

- Temperature: Usually 0 °C to room temperature to control reactivity and minimize side reactions.

Outcome:

The electrophilic acylation occurs preferentially at the 2-position of thiophene, yielding the 2-thienyl ketone substituted with the 1,3-dioxolane ring at the 5-position.

Purification and Characterization

-

- Column chromatography using silica gel with appropriate eluents (e.g., hexane/ethyl acetate mixtures).

- Recrystallization from solvents like ethanol or ethyl acetate.

-

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm the structure and substitution pattern.

- Mass Spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to verify functional groups such as ketones and dioxolane rings.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents & Catalysts | Solvent(s) | Conditions | Notes |

|---|---|---|---|---|---|

| 1. Formation of 1,3-dioxolane ring | Acetalization/Ketalization | Aldehyde/ketone + ethylene glycol + acid catalyst (e.g., p-TsOH) | Toluene, DCM | Reflux, azeotropic water removal | Drives equilibrium to cyclic acetal |

| 2. Friedel-Crafts acylation | Electrophilic aromatic substitution | Thiophene derivative + acyl chloride + AlCl3 | DCM, CS2 | 0 °C to RT | Selective acylation at 2-position of thiophene |

| 3. Cyclobutyl group introduction | Nucleophilic addition (Grignard) | Cyclobutylmagnesium bromide + thienyl ketone | Ether, THF | Anhydrous, 0 °C to RT | Forms tertiary alcohol intermediate; may require further processing |

| 4. Purification | Chromatography, recrystallization | Silica gel, solvents | Hexane/ethyl acetate, ethanol | Ambient | Ensures compound purity and isolation |

Research Findings and Optimization Notes

Yield Optimization:

Reaction yields improve by carefully controlling temperature and stoichiometry, especially for the Friedel-Crafts acylation step to avoid polyacylation or polymerization of thiophene.Catalyst Choice:

Lewis acid catalysts such as AlCl3 are preferred for Friedel-Crafts acylation due to their strong electrophilic activation, but milder catalysts can be used to improve selectivity.Stability Considerations:

The 1,3-dioxolane ring is sensitive to strong acids and bases; hence, reaction conditions must be mild during subsequent steps to avoid ring opening.Scalability:

Industrial synthesis may employ continuous flow reactors to enhance reaction control, improve safety (especially handling of reactive intermediates like Grignard reagents), and increase throughput.

Comparative Insight from Related Compounds

Studies on structurally similar compounds such as cyclopentyl or cyclohexyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketones confirm that the above synthetic approach is broadly applicable with minor adjustments to accommodate ring size and steric effects of the cycloalkyl group.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, organometallic reagents.

Major Products Formed

Oxidation: Corresponding carboxylic acids or aldehydes.

Reduction: Alcohol derivatives.

Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions

Cyclobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and cycloadditions. The dioxolane ring enhances its reactivity, making it suitable for constructing diverse chemical architectures.

Synthetic Routes

The synthesis typically involves several key steps:

- Formation of the Dioxolane Ring: This is achieved through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst.

- Thienyl Ketone Formation: The thienyl component is introduced via Friedel-Crafts acylation using thiophene and an acyl chloride.

- Cyclobutyl Chain Attachment: The cyclobutyl moiety can be added through a Grignard reaction involving cyclobutylmagnesium bromide and a suitable halide.

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that cyclobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone may exhibit significant biological activity, particularly in the context of drug development. Its ability to modulate biological pathways through interactions with specific molecular targets (such as enzymes or receptors) suggests potential therapeutic uses.

Biological Activity Studies

Studies have shown that compounds with similar structures can possess antimicrobial and anticancer properties. The unique combination of the dioxolane and thienyl moieties may enhance bioactivity, making it a candidate for further investigation in medicinal chemistry.

Materials Science

Development of Novel Materials

The compound's properties make it suitable for applications in materials science, particularly in developing materials with specific electrical or optical characteristics. Its incorporation into polymer matrices could lead to materials with enhanced conductivity or fluorescence properties.

Research on Material Properties

Investigations into the physical properties of cyclobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone have indicated that it can serve as a building block for creating functionalized materials. These materials could find applications in electronics or photonics due to their unique electronic properties.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated that derivatives of cyclobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone exhibited significant cytotoxicity against various cancer cell lines. This highlights its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Conductive Polymers

Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity. This application is promising for developing new materials for electronic devices.

Mechanism of Action

The mechanism of action of Cyclobutyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing various biochemical processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cycloalkyl-Substituted Thienyl Ketones

a. Cyclohexyl 5-(1,3-dioxolan-2-yl)-2-thienyl Ketone (CAS: 898772-56-0)

- Structure : Replaces the cyclobutyl group with a larger cyclohexyl ring.

- Molecular Weight : 294.4 g/mol (estimated based on cyclohexyl analogs) .

b. (2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-yl)-2-thienyl Ketone (CAS: 898772-74-2)

- Structure : Extends the cyclohexyl group via an ethyl linker.

- Molecular Formula : C₁₆H₂₂O₃S (MW: 294.4 g/mol) .

c. 4-Chlorobutyl 5-(1,3-dioxolan-2-yl)-2-thienyl Ketone (CAS: 898772-47-9)

- Structure : Substitutes the cyclobutyl group with a chlorinated butyl chain.

Aromatic Benzoyl-Substituted Thiophenes (Fluorochem Derivatives)

Compounds such as 5-(1,3-Dioxolan-2-yl)-2-(4-hexylbenzoyl)thiophene and 2-(3,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene replace the cycloalkyl ketone with aromatic benzoyl groups :

Spectroscopic Comparisons

- NMR Analysis : For 2-thienyl ketones with cyclopropyl substituents, NMR spectra (e.g., ¹H) reveal splitting patterns indicative of ring strain (e.g., AA'BB'X systems for cyclopropyl protons) . Cyclobutyl analogs may exhibit similar complexity, though the larger ring size could reduce strain-induced splitting.

- Cyclobutyl vs. Cyclohexyl : The smaller cyclobutyl group likely results in higher ring strain, affecting reactivity in ring-opening or addition reactions compared to more stable cyclohexyl derivatives .

Data Table: Key Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Properties |

|---|---|---|---|---|---|

| Cyclobutyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone | Not specified | C₁₂H₁₄O₃S | ~238.3 (estimated) | Cyclobutyl | Discontinued; high ring strain |

| Cyclohexyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone | 898772-56-0 | C₁₅H₂₀O₃S | 294.4 | Cyclohexyl | Increased lipophilicity |

| (2-Cyclohexyl)ethyl derivative | 898772-74-2 | C₁₆H₂₂O₃S | 294.4 | (2-Cyclohexyl)ethyl | Extended alkyl chain; 95% purity |

| 4-Chlorobutyl derivative | 898772-47-9 | C₁₃H₁₇ClO₃S | ~288.8 | Chlorobutyl | Enhanced electrophilicity |

| 2-(4-Hexylbenzoyl)thiophene | Not specified | C₁₈H₂₂O₃S | ~318.4 | 4-Hexylbenzoyl | Extended π-system for materials apps |

Biological Activity

Cyclobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is an organic compound characterized by its unique structure, which includes a cyclobutyl group, a dioxolane ring, and a thienyl moiety. Despite its intriguing structural features and potential applications in pharmaceuticals and materials science, there is currently a lack of comprehensive research regarding its biological activity and mechanisms of action.

Structural Characteristics

- Molecular Formula : C₁₁H₁₂O₃S

- Molecular Weight : Approximately 238.31 g/mol

The compound's structure is notable for the presence of a four-membered cyclobutyl ring, which may influence its reactivity and biological interactions.

| Feature | Description |

|---|---|

| Cyclobutyl Group | Four-membered ring potentially enhancing biological activity |

| Dioxolane Ring | May facilitate reactions involving ring-opening or rearrangement |

| Thienyl Moiety | Contributes to the overall chemical properties |

Current Research Status

As of now, no specific studies have been published that detail the biological activity or mechanisms of action for Cyclobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone. The absence of data suggests that this compound remains underexplored in the scientific literature.

Related Compounds and Biological Activity

While direct research on Cyclobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is limited, studies on similar compounds provide insights into potential biological activities. For instance:

- 1,3-Dioxolanes : A class of compounds related to the dioxolane ring has demonstrated significant antibacterial and antifungal activities against various pathogens. Research indicates that modifications in the dioxolane structure can lead to enhanced biological efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

- Antitumor Activity : Other ketones with similar structures have been investigated for their antitumor properties, with some showing promise against multidrug-resistant cancer cell lines . This suggests that Cyclobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone might also exhibit such activities pending further investigation.

Although specific mechanisms for Cyclobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone are not documented, it can be hypothesized based on the behavior of related compounds:

- Enzyme Inhibition : Similar compounds have been shown to act as enzyme inhibitors, affecting various metabolic pathways.

- Receptor Interaction : The structural components may allow for interactions with biological receptors, influencing cellular signaling pathways.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc).

- Optimize stoichiometry to avoid over-substitution at the 5-position of the thiophene ring.

Basic Question: Which spectroscopic and crystallographic methods are optimal for structural characterization?

Answer:

Methodology :

- NMR : Use - and -NMR to confirm substitution patterns. The dioxolane protons resonate as a singlet (~δ 4.8–5.2 ppm), while cyclobutyl protons show multiplet splitting (δ 2.5–3.5 ppm).

- X-ray Crystallography : Grow single crystals via slow vapor diffusion (hexane/CHCl). Refine using SHELX () to resolve potential disorder in the dioxolane or cyclobutyl groups (common in strained systems, as seen in ).

- IR/Raman : Detect carbonyl stretching (~1700 cm) and dioxolane C-O-C vibrations (~1100 cm).

Q. Experimental Design :

- Conduct kinetic assays with NaBH in THF/water (1:1) at 0–35°C.

- Monitor via UV-Vis (λ = 280 nm, carbonyl decay) or -NMR for borohydride consumption.

Basic Question: What challenges arise in crystallizing this compound for X-ray studies?

Answer:

- Disorder : The cyclobutyl and dioxolane groups may exhibit rotational disorder (observed in cyclobutyl phenyl ketones in ).

- Mitigation : Use slow cooling (0.5°C/hr) in ethanol or isooctane to improve crystal quality.

- Refinement : Apply SHELXL’s TWIN and SUMP commands to model disorder ().

Advanced Question: How can computational methods predict biradical intermediates in photochemical reactions?

Answer:

Case Study : Photolysis of α-methylene ketones () forms biradicals with restricted C(α)-C(β) rotation. For the target compound:

TD-DFT Calculations : Simulate excited-state dynamics (B3LYP/6-311+G(d,p)) to identify biradical intermediates.

Conformational Mobility : Use molecular dynamics to assess rotational barriers (~15 kcal/mol for cyclobutyl systems).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.